molecular formula C8H5BrN2O2 B13793649 2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one CAS No. 885271-52-3

2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one

Cat. No.: B13793649
CAS No.: 885271-52-3
M. Wt: 241.04 g/mol
InChI Key: YHHDIEUCARUVDS-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one can be achieved through several methods. One common approach involves the cyclization of N-(2-alkynyl)aryl benzamides using a gold(I)-catalyzed cycloisomerization procedure. This method yields the desired oxazine under mild reaction conditions, such as room temperature or 30°C, without the need for an inert atmosphere .

Another method involves a domino carbonylation-cyclization process using ortho-halophenols and cyanamide. This palladium-catalyzed reaction provides a convenient one-step preparation of 4H-benzo[D][1,3]oxazin-4-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the aforementioned synthetic routes can be adapted for large-scale production by optimizing reaction conditions and using appropriate catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization Reactions: The compound can undergo cyclization reactions to form different heterocyclic structures.

    Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, gold(I) catalysts, and various nucleophiles and electrophiles. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane (DCM) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include substituted oxazines, various heterocyclic compounds, and derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

885271-52-3

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

2-amino-6-bromo-3,1-benzoxazin-4-one

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(12)13-8(10)11-6/h1-3H,(H2,10,11)

InChI Key

YHHDIEUCARUVDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)OC(=N2)N

Origin of Product

United States

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